1-[(4-fluorophenyl)methoxy]-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-10-3-1-9(2-4-10)7-14-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUCVXBKMIXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Fluorophenyl Methoxy 1h Imidazole and Its Analogues
Advanced Synthetic Routes to the 1H-Imidazole Core Structure
The imidazole (B134444) ring is a fundamental motif in many biologically active compounds. isca.me Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies. These approaches can be broadly categorized into multi-component reactions and condensation reactions.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach is favored for its atom economy, reduced reaction times, and the ability to generate diverse molecular libraries. bohrium.com
One of the most prominent MCRs for imidazole synthesis is the Debus-Radziszewski reaction . wikipedia.orgdbpedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). wikipedia.org A modification of this method, which is particularly relevant for producing N-substituted imidazoles, involves replacing one equivalent of ammonia with a primary amine. wikipedia.org
The general mechanism of the Debus-Radziszewski synthesis is thought to occur in two main stages. Initially, the 1,2-dicarbonyl compound reacts with ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde to yield the imidazole ring. wikipedia.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| 1,2-Diketone | Aldehyde | Ammonium Acetate (B1210297) | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted Imidazole | isca.me |
| Benzil | Aromatic Aldehyde | Primary Amine & NH4OAc | HBF4–SiO2 | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |
| Imines | Acid Chlorides | N-nosyl imines | PPh(catechyl) | Highly Substituted Imidazoles | acs.org |
| Glyoxal | Aldehyde | Ammonia | Heat | Unsubstituted/Substituted Imidazole | wikipedia.org |
This table provides examples of multi-component reactions for the synthesis of substituted imidazoles.
Modern advancements in this area often employ various catalysts to improve yields and broaden the substrate scope. For instance, p-toluenesulfonic acid (PTSA) has been effectively used as a non-toxic and inexpensive catalyst for the one-pot synthesis of highly substituted imidazoles. isca.me Other catalytic systems, such as HBF4–SiO2, have been investigated to control the selectivity between the formation of tri- and tetrasubstituted imidazoles in competitive reaction pathways. rsc.org
Condensation reactions provide a versatile platform for the synthesis of the imidazole core. These reactions typically involve the formation of the heterocyclic ring through the joining of smaller molecular fragments with the elimination of a small molecule, such as water.
A common strategy involves the reaction of an α-haloketone with an amidine. This method is particularly useful for the synthesis of 2,4-disubstituted imidazoles. Other classical methods include the Wallach synthesis, which utilizes N,N'-disubstituted oxamides, and the Marckwald synthesis for preparing 2-mercaptoimidazoles.
Recent advancements have focused on developing more efficient and environmentally benign condensation protocols. For example, metal-free conditions utilizing ionic liquids as catalysts have been reported for the synthesis of tri- and tetrasubstituted imidazoles. rsc.org These methods often tolerate a wide variety of functional groups and allow for catalyst recycling. rsc.org Another modern approach involves the condensation of oxime-hydroxylamines with ethyl glyoxalate to form 1-hydroxyimidazole (B8770565) intermediates, which can be further modified. rsc.org
| Reactant A | Reactant B | Conditions | Product | Reference |
| α-Haloketone | Amidine | Base | 2,4-Disubstituted Imidazole | |
| 1,2-Diketone, Aldehyde, Amine Donor | Sonication, Ionic Liquid Catalyst | Tri/Tetrasubstituted Imidazole | rsc.org | |
| Oxime-hydroxylamine | Ethyl Glyoxalate | In situ N-oxide formation | 1-Hydroxyimidazole derivative | rsc.org |
This table illustrates various condensation reactions for the synthesis of the imidazole core.
Strategies for O-Alkylation and N-Alkylation in the Synthesis of 1-[(4-fluorophenyl)methoxy]-1H-imidazole Derivatives
The introduction of the (4-fluorophenyl)methoxy group at the N1 position of the imidazole ring is a crucial step in the synthesis of the target compound. This transformation requires careful consideration of regioselectivity, especially when dealing with unsymmetrically substituted imidazole precursors.
The imidazole ring possesses two nitrogen atoms, which can lead to a mixture of N1 and N3 alkylated products in unsymmetrical imidazoles. The regioselectivity of N-alkylation is influenced by several factors, including the electronic and steric nature of the substituents on the imidazole ring, the type of alkylating agent, and the reaction conditions (e.g., neutral or basic media). otago.ac.nz
In basic conditions, the imidazole anion is the reactive species, and alkylation is primarily governed by electronic and steric effects. Electron-withdrawing groups on the imidazole ring tend to direct alkylation to the more distant nitrogen atom. otago.ac.nz Steric hindrance from bulky substituents will favor alkylation at the less hindered nitrogen. otago.ac.nz Under neutral conditions, the tautomeric equilibrium of the imidazole ring plays a significant role in determining the product ratio. otago.ac.nz
For the synthesis of this compound, a plausible route involves the O-alkylation of a 1-hydroxyimidazole precursor. The alkylation of 1-hydroxyimidazoles with benzyl (B1604629) halides has been shown to selectively occur at the oxygen atom of the hydroxy group, leading to the formation of N-alkoxy derivatives. researchgate.netresearchgate.net This approach circumvents the issue of N1/N3 regioselectivity in the direct alkylation of an imidazole ring.
The key transformation to obtain this compound is the O-alkylation of 1-hydroxyimidazole with a suitable (4-fluorophenyl)methoxy halide, such as 1-(bromomethyl)-4-fluorobenzene or 1-(chloromethyl)-4-fluorobenzene. This reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net
The synthesis of the alkylating agent, for instance, 1-(bromomethyl)-4-fluorobenzene, can be achieved from 4-fluorobenzyl alcohol through reaction with a brominating agent like phosphorus tribromide or hydrobromic acid.
| Imidazole Precursor | Alkylating/Arylating Agent | Base/Catalyst | Solvent | Product Type | Reference |
| 1-Hydroxyimidazole | Substituted Benzyl Halide | K2CO3 | DMF | 1-(Benzyloxy)imidazole | researchgate.netresearchgate.net |
| Imidazole | Aryl Halide | Pd/AlO(OH) NPs | Ethanol (B145695) | N-Arylimidazole | biomedres.us |
| Unsymmetrical Imidazole | Aryl Halide | Pd(dba)3/Ligand | Toluene | N1-Arylimidazole | nih.gov |
This table summarizes strategies for the functionalization of the imidazole nitrogen.
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the N-arylation of imidazoles, offering high regioselectivity for the N1 position in unsymmetrical imidazoles. nih.gov While not directly applicable to the synthesis of the target O-linked compound, these methods are highly relevant for the synthesis of N-aryl imidazole analogues.
Purification and Isolation Techniques in Imidazole Compound Synthesis
The purification of the final imidazole product and its intermediates is a critical step to ensure high purity, which is essential for subsequent applications. Common techniques employed include crystallization, column chromatography, and acid-base extraction.
Crystallization is a widely used method for purifying solid imidazole derivatives. The choice of solvent is crucial and can range from polar solvents like methanol (B129727) and ethanol to nonpolar solvents such as benzene (B151609) and toluene. google.com In some cases, a mixture of solvents is used to achieve optimal crystallization. google.com For N-alkylated imidazoles that may exist as oils or form regioisomeric mixtures, selective precipitation by forming a salt with a strong acid can be an effective purification strategy, avoiding the need for chromatography. google.com
Column chromatography is a versatile technique for separating imidazole derivatives from reaction byproducts and unreacted starting materials. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). biomedres.us For highly polar imidazole derivatives, techniques like hydrophilic interaction chromatography (HILIC) may be more effective than standard reversed-phase HPLC. chromatographytoday.comchromforum.org Chiral HPLC can be employed for the separation of enantiomers of chiral imidazole derivatives. ptfarm.plresearchgate.net
Acid-base extraction can be utilized to separate basic imidazole compounds from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the imidazole, which then partitions into the aqueous phase. The aqueous layer is then basified, and the deprotonated imidazole is extracted back into an organic solvent.
| Purification Technique | Principle | Application for Imidazoles | Key Considerations | Reference |
| Crystallization | Differential solubility of the compound and impurities in a solvent. | Purification of solid imidazole derivatives. | Solvent selection, temperature control. | google.com |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separation of regioisomers, purification from byproducts. | Choice of stationary and mobile phases. | biomedres.us |
| Selective Precipitation | Formation of an insoluble salt of the desired product. | Isolation of a specific regioisomer from a mixture. | Selection of a suitable acid and solvent. | google.com |
| Acid-Base Extraction | Exploiting the basicity of the imidazole ring to move it between aqueous and organic phases. | Removal of non-basic impurities. | pKa of the imidazole derivative, choice of acid and base. |
This table outlines common purification and isolation techniques for imidazole compounds.
Chromatographic Methodologies for Target Compound Isolation
The purification of this compound and its analogues from the crude reaction mixture is commonly achieved using chromatographic techniques. Flash column chromatography is a widely employed method for the isolation of such compounds on a laboratory scale. nih.gov The choice of the stationary phase and the mobile phase is critical for achieving good separation.
Silica gel is the most common stationary phase used for the purification of moderately polar organic compounds like N-substituted imidazoles. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (such as hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve a good separation between the desired product and any unreacted starting materials or byproducts.
For instance, in the purification of a related compound, 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole, flash chromatography was utilized to yield the final product. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound. After separation, the solvent is removed from the collected fractions, typically by rotary evaporation, to afford the purified product.
Table 1: Representative Chromatographic Conditions for Imidazole Derivatives
| Compound | Stationary Phase | Mobile Phase (v/v) | Reference |
| 5-(4-fluorophenyl)-2-(aryl)-4-(quinoline-4-yl)-1H-imidazole-1-ol | Silica Gel | EtOAc/petroleum ether (70:30) | nih.gov |
| 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate | Silica Gel | Dichloromethane/diethyl ether/methanol (70:29:1) | nih.gov |
| 4-(4-fluorophenyl)-1-(methoxymethyl)-2-phenyl-1H-imidazole | Not Specified | Not Specified | nih.gov |
Crystallization Protocols for Enhanced Purity
Following chromatographic purification, crystallization is often employed to obtain the target compound in a highly pure, crystalline form. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
The process typically involves dissolving the compound in a minimal amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly, during which the solubility of the compound decreases, leading to the formation of crystals. Any impurities present in the compound tend to remain dissolved in the solvent.
Common solvents for the crystallization of imidazole derivatives include ethanol, methanol, and dimethylformamide (DMF). mdpi.commdpi.com For example, 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid was crystallized from methanol to yield a white powder. nih.gov In some cases, a mixture of solvents is used to achieve the desired solubility profile. The purity of the resulting crystals can be assessed by techniques such as melting point determination and spectroscopic analysis.
Table 2: Solvents Used for Crystallization of Imidazole Analogues
| Compound | Crystallization Solvent | Reference |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Ethanol | mdpi.com |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Dimethylformamide (DMF) | mdpi.com |
| 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid | Methanol | nih.gov |
| (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | Dimethylformamide (DMF) | mdpi.com |
Yield Optimization and Scalability Considerations in Laboratory Synthesis
The optimization of reaction yield is a critical aspect of laboratory synthesis. For the preparation of this compound, several factors can be systematically varied to maximize the product yield. These include the choice of reagents, reaction temperature, reaction time, and the stoichiometry of the reactants.
For instance, the strength of the base used for the deprotonation of imidazole can significantly impact the yield. A strong base like sodium hydride will completely deprotonate the imidazole, potentially leading to higher yields. However, weaker bases like potassium carbonate might be sufficient and offer advantages in terms of safety and ease of handling. The reaction temperature is another important parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.
The scalability of the synthesis refers to the ability to increase the reaction volume to produce larger quantities of the compound without a significant drop in yield or purity. When scaling up a reaction, issues such as heat transfer, mixing, and the addition of reagents become more critical. A reaction that works well on a small scale may require significant modifications for a larger scale preparation. For example, an exothermic reaction that is easily controlled in a small flask may require external cooling and controlled addition of reagents on a larger scale to prevent a runaway reaction.
Molecular Design and Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Methoxy 1h Imidazole Derivatives
Elucidating the Role of the Fluorophenyl Group in Modulating Biological Activity
Positional Isomerism of Fluorine Substitution and its Impact on Biological Efficacy
The position of the fluorine atom on the phenyl ring can have a profound impact on the biological activity of the compound. While the specific SAR for positional isomers of 1-[(4-fluorophenyl)methoxy]-1H-imidazole is not extensively detailed in the public domain, general principles from related azole antifungals and kinase inhibitors suggest that substitution at the para-position is often optimal. alazharpharmacy.com
Research on azole antifungals indicates that substitutions at the 2- and/or 4-positions of the phenyl ring are often crucial for potent activity. alazharpharmacy.comyoutube.com The para-position (4-position) is frequently favored as it allows the substituent to extend into a specific pocket of the target enzyme's active site without causing steric hindrance.
| Position of Fluorine | Expected Impact on Activity | Rationale |
| para (4-position) | Often optimal | Allows for favorable interactions within the binding pocket; avoids steric clashes. Common in potent azole antifungals and kinase inhibitors. alazharpharmacy.comnih.gov |
| meta (3-position) | Variable activity | May lead to a loss of activity if the substituent is not well-tolerated in the corresponding region of the binding site. nih.gov |
| ortho (2-position) | Potentially reduced activity | May introduce steric hindrance, forcing the phenyl ring into a non-optimal conformation for binding. However, it can also facilitate specific intramolecular interactions. |
Comparative Analysis of Halogen Substituents in Analogous Structures
The choice of halogen substituent on the phenyl ring is a critical determinant of biological efficacy. Fluorine is often preferred due to its small size, high electronegativity, and ability to form strong bonds with carbon, which can block metabolic oxidation at that site. nih.gov
In many series of biologically active compounds, a comparison between different halogens (F, Cl, Br) reveals distinct SAR trends. Generally, the most potent antifungal azoles possess halogen-substituted aromatic rings, such as 2,4-dichlorophenyl or 4-chlorophenyl groups. alazharpharmacy.com The electronic properties and size of the halogen are key factors. While chlorine is larger than fluorine, its electronic withdrawing properties also contribute positively to activity in many cases.
| Halogen Substituent (at para-position) | Key Properties | General Impact on Biological Activity |
| Fluorine (F) | Small size, high electronegativity, metabolic blocker | Often enhances potency and metabolic stability. Can participate in specific polar interactions. nih.govnih.gov |
| Chlorine (Cl) | Larger size, good electron-withdrawing ability | Frequently found in potent antifungal and anticancer agents. alazharpharmacy.comnih.gov Often confers high activity. |
| Bromine (Br) | Larger and more polarizable | Activity is variable; can be less potent than F or Cl analogues due to steric bulk. |
| Iodine (I) | Largest size, most polarizable | Generally leads to a decrease in activity due to significant steric hindrance, though exceptions exist. |
Impact of the Methoxy (B1213986) Linker on Compound Interaction Profiles
The -(CH₂)-O- (methoxy) bridge connecting the fluorophenyl ring and the imidazole (B134444) moiety is not merely a spacer but an active contributor to the molecule's conformational and electronic properties. This linker dictates the spatial relationship between the two key aromatic systems and influences how the molecule presents itself to its biological target.
Conformational Flexibility and Steric Effects of the Methoxy Bridge
The methoxy linker provides significant conformational flexibility. The rotation around the single bonds of the C-O-CH₂-N chain allows the fluorophenyl and imidazole rings to adopt various spatial orientations. This flexibility can be advantageous, permitting the molecule to adapt its conformation to fit optimally within a receptor's binding site (an "induced fit" model).
Crystallographic studies of a structurally related compound, 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole, provide insight into the potential conformations. nih.govnih.gov In its crystal structure, the imidazole ring forms dihedral angles of 14.30° and 33.39° with the 4-fluorophenyl ring and the phenyl ring, respectively. nih.govnih.gov This indicates that a non-coplanar arrangement is favored, which is a common feature for many multi-ring enzyme inhibitors as it allows for three-dimensional exploration of the active site.
The steric bulk of the methoxy linker itself is minimal, but it positions the relatively bulky fluorophenyl group at a specific distance and orientation from the imidazole core. This positioning is critical for avoiding steric clashes with amino acid residues in the binding pocket and for placing the key interacting groups in the correct locations. Conformational analysis of similar structures with methoxy groups has shown that two major conformations, coplanar and orthogonal to the aromatic ring, are often possible, with a delicate energy balance between them. semanticscholar.org
Electronic Contributions of the Methoxy Group to Receptor Binding
The oxygen atom in the methoxy linker possesses lone pairs of electrons and is a potential hydrogen bond acceptor. This feature can be critical for anchoring the molecule within a receptor's active site through hydrogen bonding with suitable donor groups, such as the amide protons of the protein backbone or the side chains of amino acids like serine or threonine.
Furthermore, the methoxy group is known to be an electron-donating group through a positive inductive effect. mdpi.com This electronic influence can modulate the electron density of the entire molecule. By donating electron density, the methoxy group can affect the basicity of the imidazole nitrogen atoms, which is often a key factor in the interaction of azole compounds with metallic cofactors (e.g., the heme iron in cytochrome P450 enzymes). alazharpharmacy.comyoutube.com The modulation of these electronic properties can fine-tune the binding affinity and selectivity of the compound for its target. nih.govnih.gov
Structure-Activity Relationships of the 1H-Imidazole Ring System
The 1H-imidazole ring is a fundamental pharmacophore in a vast number of medicinal compounds. pharmacyjournal.netijpsjournal.comsemanticscholar.org Its properties, including its aromaticity, basicity, and ability to coordinate with metal ions, are central to its biological function. imedpub.comalazharpharmacy.com
The basic structural requirement for many azole antifungals is a weakly basic imidazole or triazole ring (pKa of 6.5–6.8). alazharpharmacy.com The amidine nitrogen atom (N-3 in imidazole) is believed to be the key interaction point, coordinating to the heme iron of cytochrome P450 enzymes like 14α-demethylase. alazharpharmacy.comnih.gov This coordination bond is the primary mechanism of enzyme inhibition, blocking the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. pharmacyjournal.net
The SAR of the imidazole ring is highly dependent on the substitution pattern at its carbon and nitrogen atoms.
N-1 Substitution : The substituent at the N-1 position, which in this case is the (4-fluorophenyl)methoxy group, is critical for anchoring the molecule and providing the appropriate vector for the rest of the structure to interact with the target. SAR studies consistently show that the nature of the N-1 substituent dramatically influences potency and spectrum of activity. nih.gov
C-2, C-4, and C-5 Substitutions : While the parent compound is unsubstituted on the imidazole ring carbons, in many analogous series, substitution at these positions is used to modulate selectivity and potency. For example, appending groups at the C-2 position has been explored to occupy the entrance of an active site. nih.gov The kinase selectivity of some 4-fluorophenyl-imidazole inhibitors was found to be influenced by the nature of the heteroaryl group at the C-5 position and the substituent at the C-2 position. nih.gov
The imidazole core's ability to engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking with aromatic amino acid residues, further contributes to its role as a privileged scaffold in drug design. nih.govnih.govnih.gov
Substitution Patterns on the Imidazole Core and Their Pharmacological Implications
The imidazole core of this compound serves as a critical anchor for interactions with biological targets. Alterations to the substitution patterns on this heterocyclic ring can profoundly influence the pharmacological profile of the resulting derivatives. Research into related imidazole-containing compounds has demonstrated that the nature, size, and position of substituents are key determinants of activity.
For many imidazole-based antifungal agents that target lanosterol (B1674476) 14α-demethylase, an essential enzyme in ergosterol biosynthesis, the unsubstituted nitrogen atom in the imidazole ring is crucial for coordinating with the heme iron at the active site. researchgate.netnih.gov Therefore, substitutions at the nitrogen atoms are generally avoided to preserve this key interaction.
However, substitutions at the carbon atoms of the imidazole ring (positions 2, 4, and 5) have been explored to modulate activity and selectivity. SAR studies on various imidazole derivatives have revealed that the introduction of small, lipophilic groups at these positions can enhance antifungal potency. Conversely, the introduction of bulky substituents can be detrimental to activity, potentially due to steric hindrance within the enzyme's binding pocket. nih.gov
For instance, studies on other imidazole series have shown that substitution at the 4- and 5-positions of the imidazole ring can significantly impact antifungal activity. In one study, the replacement of the imidazole with a 4-methyl-1H-imidazole or a 4,5-dichloro-1H-imidazole led to a significant decrease or complete loss of antifungal activity. nih.gov This suggests that unsubstituted C4 and C5 positions on the imidazole ring may be favorable for optimal interaction with the target enzyme.
The electronic properties of the substituents also play a vital role. Electron-withdrawing groups can modulate the pKa of the imidazole ring, which in turn affects its interaction with the biological target. However, extensive substitution with strongly electron-withdrawing groups, such as multiple trifluoromethyl groups, has been shown to be unfavorable for antifungal activity in some imidazole series. nih.gov
The following interactive data table summarizes the general pharmacological implications of substitution patterns on the imidazole core based on findings from related imidazole derivatives.
| Position on Imidazole Core | Type of Substituent | General Pharmacological Implication |
| N-1 | Methoxy-(4-fluorophenyl) | Essential for core structure and activity |
| C-2 | Small alkyl or aryl groups | Can modulate potency and selectivity |
| C-2 | Bulky groups | Often leads to decreased activity |
| C-4 | Methyl or other small alkyl groups | Can decrease or abolish activity |
| C-4 | Halogen (e.g., Chloro) | Can decrease or abolish activity |
| C-5 | Methyl or other small alkyl groups | Can decrease or abolish activity |
| C-5 | Halogen (e.g., Chloro) | Can decrease or abolish activity |
Modifications to the Imidazole Ring and Resultant Activity Changes
Beyond simple substitutions, modifications to the imidazole ring itself have been investigated as a strategy to alter the pharmacological properties of this class of compounds. This can involve ring expansion, contraction, or the introduction of heteroatom substitutions to create novel heterocyclic systems. Such changes can impact the compound's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, all of which are critical for target engagement.
A common modification in medicinal chemistry is the replacement of the imidazole ring with other five-membered aromatic heterocycles. These bioisosteric replacements aim to retain the essential pharmacophoric features of the imidazole ring while potentially improving other properties such as metabolic stability, solubility, or target selectivity.
For example, the 1,2,3-triazole ring has been explored as a bioisostere for the imidazole ring in the design of antifungal agents. unimore.it In some instances, this replacement has resulted in compounds with moderate antifungal and antibacterial activity, demonstrating that the triazole ring can mimic the imidazole in certain molecular contexts. unimore.it However, the success of such a replacement is not always predictable and must be evaluated on a case-by-case basis. unimore.it
Another approach involves the fusion of the imidazole ring with other ring systems to create bicyclic or polycyclic structures. This can lead to more rigid analogues with constrained conformations, which can be beneficial for optimizing interactions with a specific binding site.
The table below illustrates potential activity changes resulting from modifications to the imidazole ring, based on general principles of medicinal chemistry and findings from related antifungal research.
| Modification to Imidazole Ring | Resultant Structural Change | Potential Impact on Activity |
| Bioisosteric Replacement (e.g., with 1,2,3-triazole) | Altered heteroatom positioning and electronic properties | Can retain, enhance, or diminish activity depending on the specific target and molecular context |
| Ring Fusion (e.g., forming a benzimidazole) | Increased rigidity and altered molecular shape | May lead to enhanced selectivity for a particular target |
| Ring Expansion/Contraction | Altered ring size and geometry | Likely to significantly alter binding affinity and activity |
Rational Design of Novel Analogues of this compound
The rational design of novel analogues of this compound leverages the insights gained from SAR studies to create new compounds with improved therapeutic potential. This process involves a deep understanding of the target's structure and the key interactions that govern binding affinity and efficacy.
Bioisosteric Replacements for Enhanced Target Engagement
Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.
In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. As mentioned earlier, the imidazole ring itself can be replaced with other heterocycles like 1,2,3-triazole. unimore.it Another key area for bioisosteric modification is the 4-fluorophenyl group. The fluorine atom is often used as a bioisostere for a hydrogen atom or a methyl group. Its small size and high electronegativity can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. cambridgemedchemconsulting.com
The following table presents some potential bioisosteric replacements for different moieties of this compound and their potential to enhance target engagement.
| Original Moiety | Bioisosteric Replacement | Rationale for Enhanced Target Engagement |
| Imidazole Ring | 1,2,3-Triazole, 1,2,4-Triazole | Mimic the hydrogen bonding and aromatic properties of imidazole, potentially improving metabolic stability or altering selectivity. |
| 4-Fluorophenyl | Pyridyl, Thienyl | Introduce different electronic and steric properties to explore new interactions with the target, potentially improving potency or selectivity. |
| Methoxy Linker (-O-CH2-) | Thioether (-S-CH2-), Amine (-NH-CH2-), Sulfone (-SO2-CH2-) | Altering the geometry and electronic nature of the linker can optimize the orientation of the phenyl and imidazole rings for better target binding. |
Combinatorial Chemistry Approaches to SAR Elucidation
Combinatorial chemistry is a high-throughput approach used to synthesize a large number of diverse compounds in a short period. This technique is particularly valuable for rapidly exploring the SAR of a lead compound like this compound. By creating a library of analogues with systematic variations at different positions, researchers can efficiently identify key structural features that contribute to biological activity.
A combinatorial approach to elucidating the SAR of this compound derivatives would involve the parallel synthesis of a library of compounds where different building blocks are introduced at specific positions. For example, one could vary the substituent on the phenyl ring, the nature of the linker, and the substitution pattern on the imidazole core.
The general workflow for a combinatorial approach would be:
Library Design: Based on existing SAR data and computational modeling, a diverse set of building blocks (e.g., substituted phenylboronic acids, various linkers, and substituted imidazoles) would be selected.
Solid-Phase or Solution-Phase Synthesis: The library of compounds would be synthesized using automated or semi-automated techniques. Solid-phase synthesis is often preferred as it simplifies the purification process.
High-Throughput Screening: The entire library would be screened for biological activity against the target of interest.
Data Analysis and SAR Elucidation: The screening data would be analyzed to identify active compounds and establish clear SAR trends. This information would then be used to design the next generation of more potent and selective analogues.
This iterative process of design, synthesis, and screening allows for the rapid optimization of the lead structure and the identification of novel drug candidates.
Preclinical Pharmacological and Mechanistic Investigations
Cellular Level Biological Activity Assessments
Mechanistic Studies at the Cellular Level:In the absence of cellular activity data, there are no mechanistic studies on its potential effects on cell cycle modulation or pathway interference.
Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the preclinical pharmacological and mechanistic investigations of the specific chemical compound “1-[(4-fluorophenyl)methoxy]-1H-imidazole” according to the structured outline provided.
Extensive searches for in vivo studies in non-human preclinical models, including efficacy in anticonvulsant models and pharmacodynamic evaluations, did not yield specific results for this compound. Similarly, investigations into its broad-spectrum biological activities—including antimicrobial, anti-inflammatory, analgesic, and anthelmintic properties—did not provide the specific data necessary to accurately and thoroughly populate the requested sections and subsections.
The available research literature focuses on structurally related but distinct imidazole (B134444), benzimidazole (B57391), and pyrazole (B372694) derivatives. Adhering to the strict instruction to focus solely on "this compound" prevents the inclusion of findings from these other compounds. Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be constructed at this time.
Computational Chemistry and in Silico Modeling of 1 4 Fluorophenyl Methoxy 1h Imidazole
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level.
Based on the activities of structurally similar imidazole (B134444) derivatives, potential biological targets for 1-[(4-fluorophenyl)methoxy]-1H-imidazole could include enzymes such as lactate (B86563) dehydrogenase or receptors like the GABA-A receptor. nih.govresearchgate.net Molecular docking simulations can be employed to investigate the binding affinity and interaction patterns of the compound with these proposed targets.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is typically optimized to its lowest energy conformation. The protein's binding site, the region where the ligand is expected to interact, is then defined. Docking algorithms subsequently sample a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field that estimates the binding energy.
A successful docking study reveals key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the imidazole nitrogen atoms could act as hydrogen bond acceptors, while the fluorophenyl ring might engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket. The methoxy (B1213986) linker's oxygen could also participate in hydrogen bonding. These interactions are crucial for the stability of the protein-ligand complex and are indicative of the compound's potential biological activity.
A hypothetical analysis of the interaction of this compound with a putative enzyme target is presented in the table below.
| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |
| Hydrogen Bond | ASP 168 | 2.9 |
| Hydrogen Bond | GLY 109 | 3.1 |
| Hydrophobic Interaction | LEU 39 | 3.8 |
| Hydrophobic Interaction | PHE 268 | 4.2 |
| π-π Stacking | HIS 295 | 4.5 |
The flexibility of both the ligand and the protein is a critical aspect of their interaction. Conformational analysis within the binding pocket examines the three-dimensional arrangement of the atoms of this compound that is most favorable for binding. The methoxy linker provides significant conformational flexibility, allowing the fluorophenyl and imidazole moieties to adopt various spatial orientations.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting the structural and electronic properties of molecules like this compound. researchgate.net
DFT calculations can be used to determine the optimized molecular geometry of this compound in the gas phase or in a simulated solvent environment. This involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. mdpi.com
Furthermore, vibrational frequency analysis can be performed to confirm that the optimized structure is a true energy minimum. The calculated vibrational spectra can be compared with experimental data (e.g., from infrared spectroscopy) to validate the computational model. These studies provide fundamental insights into the stability and preferred conformation of the molecule. rsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
A table of hypothetical electronic properties for this compound, as would be derived from DFT calculations, is provided below.
| Property | Value (Hypothetical) | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.2 | eV |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Examples of commonly used descriptors include molecular weight, logP (a measure of hydrophobicity), molar refractivity (related to steric bulk), and quantum chemical parameters derived from DFT calculations (such as HOMO/LUMO energies and dipole moment). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.
A robust QSAR model, once validated, can be a valuable tool in the lead optimization phase of drug discovery. It allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thus saving time and resources.
Development of Predictive Models for Biological Activity
The development of predictive models is a cornerstone of computational drug design, aiming to establish a correlation between the chemical structure of a compound and its biological activity. For this compound, this would typically involve Quantitative Structure-Activity Relationship (QSAR) modeling. A QSAR study for this compound would be constructed by first compiling a dataset of structurally similar molecules with known biological activities against a specific target.
The process would involve:
Dataset Curation: Assembling a series of imidazole derivatives with measured biological activities (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: For each molecule in the series, a wide array of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), a mathematical model would be generated that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds like this compound.
The resulting model could then be used to predict the biological activity of this compound and to suggest structural modifications that might enhance its potency.
Identification of Key Physicochemical Descriptors Influencing Efficacy
A critical output of QSAR and other in silico analyses is the identification of the key physicochemical descriptors that govern the efficacy of a compound. For this compound, these descriptors provide insight into the properties that are most influential for its biological function. Based on the general characteristics of drug-like molecules and findings for similar heterocyclic compounds, several descriptors would be of primary importance.
These descriptors help in understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with a biological target. For instance, a high logP value might suggest good membrane permeability but could also lead to poor solubility. The polar surface area is often correlated with a molecule's ability to cross cell membranes.
Below is an illustrative table of key physicochemical descriptors that would be calculated for this compound to predict its behavior.
| Descriptor | Definition | Potential Influence on Efficacy |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Affects diffusion and transport properties. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Influences membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Correlates with drug transport and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Important for molecular recognition and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Crucial for forming hydrogen bonds with a receptor. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | Relates to the conformational flexibility of the molecule. |
These descriptors would be instrumental in creating a predictive profile for the compound, guiding its potential optimization for improved efficacy.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules and their complexes. By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the dynamic nature of this compound and its interactions with a biological target, such as a protein.
Assessment of Compound Flexibility and Protein-Ligand Complex Dynamics
An MD simulation of this compound would reveal its intrinsic flexibility and preferred conformations in a solution or within a protein binding site. The simulation would track the trajectory of each atom over time, allowing for the analysis of various dynamic properties.
Key analyses in this context would include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule and the protein. This can highlight which regions of the compound are more rigid and which are more mobile.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, providing insights into the stability of key binding interactions.
The table below illustrates the type of data that would be generated from an MD simulation analysis of a hypothetical complex between this compound and a target protein.
| Analysis Metric | Hypothetical Result | Interpretation |
| Ligand RMSD | Average of 1.5 Å after an initial equilibration period. | The ligand maintains a stable binding pose within the protein's active site. |
| Protein Cα RMSF | Low fluctuations in the binding site residues, higher fluctuations in loop regions distant from the binding site. | The binding of the ligand stabilizes the conformation of the active site. |
| Hydrogen Bond Occupancy | A specific hydrogen bond between the imidazole nitrogen and a key amino acid residue is present for >80% of the simulation time. | This hydrogen bond is a critical and stable interaction for the binding of the compound. |
Solvent Effects and Conformational Ensembles
The surrounding solvent, typically water in a biological context, plays a crucial role in the behavior of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects on the conformation and stability of this compound.
By analyzing the simulation, one can understand:
Solvation Shell Structure: The arrangement of water molecules around the compound, which can influence its solubility and interactions.
Conformational Ensembles: The range of different shapes (conformations) that the molecule adopts in solution. This is particularly important for understanding its flexibility and the pre-organization required for binding to a target. The presence of the fluorophenyl and methoxy groups would likely lead to a variety of accessible conformations, which can be sampled and analyzed through the simulation.
The study of solvent effects and conformational ensembles is vital for a comprehensive understanding of the molecule's behavior in a realistic biological environment, providing a link between its chemical structure and its dynamic properties.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Molecular Conformation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-[(4-fluorophenyl)methoxy]-1H-imidazole in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the molecular framework, assess purity, and deduce conformational details.
¹H NMR: The proton NMR spectrum provides characteristic signals for each unique proton environment in the molecule. The aromatic protons of the 4-fluorophenyl group typically appear as a set of multiplets in the downfield region. The methylene (B1212753) protons of the benzylic ether linkage (-O-CH₂-) exhibit a singlet, and the protons on the imidazole (B134444) ring show distinct chemical shifts that confirm the substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing signals for each carbon atom. The chemical shifts of the carbons in the fluorophenyl ring, the methylene bridge, and the imidazole ring are all diagnostic and align with the proposed structure.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorine-containing compounds. A single resonance in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom on the phenyl ring, and its chemical shift provides additional structural confirmation.
The following table summarizes typical chemical shift ranges observed for this compound.
Table 1: Representative NMR Spectroscopic Data
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Imidazole-H | ~7.1 - 7.6 |
| ¹H | Fluorophenyl-H | ~7.0 - 7.4 |
| ¹H | O-CH₂ | ~5.2 |
| ¹³C | Imidazole-C | ~118 - 138 |
| ¹³C | Fluorophenyl-C | ~115 - 164 |
| ¹³C | O-CH₂ | ~75 |
| ¹⁹F | Ar-F | ~ -112 to -115 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum provides key evidence for the presence of the C-O ether linkage, the aromatic C-F bond, and the C=N and C=C bonds within the aromatic rings.
Table 2: Key IR Absorption Bands
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Aryl C-H | ~3100 - 3000 |
| C=C stretch (aromatic) | Aryl C=C | ~1600, 1510, 1450 |
| C-O stretch (ether) | Aryl-O-CH₂ | ~1225 |
| C-F stretch | Aryl-F | ~1160 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS provides an experimentally determined exact mass. This value is then compared to the calculated theoretical mass based on the molecular formula (C₁₀H₉FN₂O), allowing for unambiguous confirmation of the compound's identity and purity.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., C-H···F interactions)
The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of this compound, weak intermolecular C-H···F hydrogen bonds are often observed. These interactions, where a hydrogen atom attached to a carbon atom (from either the imidazole or phenyl ring) forms a weak hydrogen bond with the fluorine atom of a neighboring molecule, play a significant role in stabilizing the crystal structure.
Dihedral Angles and Conformational Preferences in Crystalline State
X-ray crystallographic data provides precise measurements of dihedral angles, which define the rotational conformation around single bonds. Key dihedral angles in this compound include the C-O-C-C angle of the ether linkage and the angles describing the orientation of the imidazole ring relative to the benzyl (B1604629) group. These values reveal the preferred, low-energy conformation of the molecule in the solid state, which is often a result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography, a powerful separation technique, is fundamental in the analysis of this compound. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely utilized, each offering distinct advantages in the research and development process.
Thin-Layer Chromatography (TLC) in Synthetic Progression
Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient method for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC is employed to track the consumption of starting materials and the formation of the product. This is achieved by comparing the migration of spots on a TLC plate for the reaction mixture against the starting materials.
The stationary phase typically consists of a thin layer of silica (B1680970) gel (SiO₂) coated on a solid support such as glass or aluminum. mit.edu The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). mit.edu
For imidazole derivatives, a variety of solvent systems can be employed. ijcrt.org A common mobile phase for compounds of intermediate polarity, such as this compound, is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). nih.gov The ratio of these solvents is optimized to achieve a target Rf value for the product, typically between 0.3 and 0.5, to ensure a clear separation from other components in the reaction mixture. Visualization of the spots on the TLC plate is often accomplished using a UV lamp, as the aromatic rings in the molecule are typically UV-active. mit.edunih.gov
Table 1: Illustrative TLC Parameters for Monitoring Synthesis of Imidazole Derivatives
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel 60 F254 |
| Mobile Phase | The solvent system that moves up the plate. | n-Hexane / Ethyl Acetate (e.g., 2:1 v/v) beilstein-journals.org |
| Visualization | Method used to see the separated spots. | UV light (254 nm) |
| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Product Rf: ~0.4 (variable) |
Note: The values in this table are illustrative for imidazole derivatives and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis
High-Performance Liquid Chromatography is a premier analytical technique for the determination of the purity of a synthesized compound and for its quantitative analysis. It offers high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. chromatographyonline.com
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18, or octylsilane, C8), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.
Given the presence of a fluorophenyl group, a stationary phase specifically designed for aromatic and halogenated compounds, such as a pentafluorophenyl (PFP) phase, could also offer alternative selectivity and improved peak shape. analytics-shop.comanalytical-sales.com The mobile phase composition, flow rate, and column temperature are all critical parameters that are optimized to achieve a symmetrical peak shape and good resolution from any impurities. Detection is most commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. nih.gov
The purity of a sample of this compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.
Table 2: Representative HPLC Conditions for Analysis of Fluorophenyl-Imidazole Compounds
| Parameter | Description | Typical Condition |
| Stationary Phase | The type of HPLC column used for separation. | C18 (e.g., 5 µm, 4.6 x 250 mm) or PFP |
| Mobile Phase | The solvent mixture pumped through the column. | Acetonitrile and Water (with 0.1% formic acid) |
| Elution Mode | The method of mobile phase delivery. | Isocratic or Gradient |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min nih.gov |
| Detection | The method used to detect the compound as it elutes. | UV at ~230-260 nm |
| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 30 °C) chromatographyonline.com |
Note: These conditions are representative for related compounds and would require validation for the specific analysis of this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets for 1-[(4-fluorophenyl)methoxy]-1H-imidazole Analogues
While the specific biological targets of this compound are not extensively defined, the broader class of imidazole-containing compounds, particularly benzimidazoles, demonstrates a vast range of pharmacological activities. nih.gov This suggests that analogues of this compound could be directed toward a multitude of novel biological targets.
Future research should focus on screening libraries of analogues against diverse target classes. For instance, derivatives of the structurally related 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, indicating potential applications in treating neurological dysfunctions. nih.govnih.govacs.org This provides a strong rationale for exploring the neuropharmacological potential of this compound analogues.
Furthermore, the benzimidazole (B57391) scaffold is a cornerstone in drugs with anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov Analogues could be rationally designed and screened to identify novel inhibitors of key enzymes or proteins in these disease pathways, such as cyclooxygenases (COXs) for inflammation, tubulin polymerization for cancer, or essential microbial enzymes for infectious diseases. nih.govmdpi.com
| Target Class | Specific Example(s) | Therapeutic Area | Rationale based on Related Scaffolds |
|---|---|---|---|
| Ion Channels | GABA-A Receptor Subtypes | Neurology (e.g., Epilepsy, Anxiety) | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives act as PAMs at the GABA-A receptor. nih.govnih.gov |
| Kinases | p38 MAP Kinase | Inflammation, Oncology | Pyridinyl-imidazole derivatives are known inhibitors of p38 MAP kinase. nih.gov |
| Structural Proteins | Tubulin | Oncology | Certain benzimidazole derivatives function as potent inhibitors of tubulin polymerization. mdpi.com |
| Microbial Enzymes | Bacterial or Fungal Specific Enzymes | Infectious Diseases | Imidazole (B134444) derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. nih.govresearchgate.net |
Development of Advanced Synthetic Methodologies for Complex Analogues
To fully explore the therapeutic potential, the creation of large and structurally diverse libraries of this compound analogues is essential. This necessitates the development of advanced synthetic methodologies that are efficient, scalable, and allow for precise control over the molecular architecture.
Future synthetic research should move beyond traditional one-pot reactions and embrace modern techniques. Key areas for development include:
Combinatorial and High-Throughput Synthesis: Implementing automated synthesis platforms to rapidly generate extensive libraries of analogues with varied substitutions on both the imidazole and phenyl rings.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis, particularly for reactions that are difficult to control in batch processes.
Diversity-Oriented Synthesis (DOS): Designing synthetic pathways that can generate a wide range of structurally complex and diverse molecules from a common starting material, enabling the exploration of a broader chemical space.
Green Chemistry Approaches: Employing eco-friendly solvents, such as deep eutectic solvents (DES), and catalysts to make the synthesis process more sustainable and reduce waste. researchgate.net
These advanced methods will be critical for systematically probing the structure-activity relationships (SAR) and identifying analogues with optimized potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of novel compounds based on the this compound scaffold. mednexus.orgpremierscience.com These computational tools can analyze vast datasets to accelerate key stages of the drug discovery pipeline. nih.gov
Future research can leverage AI and ML in several ways:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual analogues, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
De Novo Design: Using generative models, such as Generative Adversarial Networks (GANs), to design novel molecular structures that are optimized for binding to a specific biological target while possessing desirable drug-like properties. nih.gov
Virtual Screening: Employing AI-powered docking simulations to screen large virtual libraries of analogues against protein targets, identifying potential hits with high accuracy and speed. premierscience.com
ADMET Prediction: Utilizing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new analogues early in the discovery process, reducing late-stage failures.
Conceptualization of this compound as a Lead Scaffold for Diverse Therapeutic Areas
The this compound structure can be conceptualized as a "lead scaffold"—a molecular framework that serves as an excellent starting point for the development of new drugs across multiple therapeutic areas. This potential is derived from the synergistic combination of its constituent parts.
The imidazole ring is a well-known "privileged scaffold" in medicinal chemistry. researchgate.net Its aromatic nature and ability to participate in hydrogen bonding and other molecular interactions allow it to bind to a wide variety of biological targets. researchgate.net The (4-fluorophenyl)methoxy moiety provides additional key features. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase bioavailability without significantly altering the molecule's size. nih.govacs.org
| Structural Component | Contribution to Scaffold Potential | Potential Therapeutic Areas |
|---|---|---|
| Imidazole Core | Versatile binding interactions (H-bonding, π-stacking); established "privileged scaffold". researchgate.net | Oncology, Inflammation, Infectious Diseases, Neurology. nih.govnih.gov |
| 4-Fluorophenyl Group | Enhances metabolic stability, modulates lipophilicity, can improve binding affinity. nih.gov | Applicable across all therapeutic areas by improving drug-like properties. |
| Methoxy (B1213986) Linker | Provides conformational flexibility and a potential point for further chemical modification. | Allows for fine-tuning of spatial orientation and physicochemical properties. |
The strategic development of this scaffold, guided by advanced synthesis and computational methods, holds considerable promise for delivering novel therapeutic agents to address unmet medical needs.
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 1H-imidazole, K₂CO₃, DMF | Deprotonation of imidazole |
| 2 | 4-fluorobenzyl bromide, 70°C, 12h | Alkylation |
| 3 | Column chromatography (EtOAc/hexane) | Purification |
How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Advanced Research Question
SC-XRD is critical for confirming regiochemistry and stereoelectronic effects. Key steps include:
- Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Refinement : SHELXL-2018 refines structures with anisotropic displacement parameters. Hydrogen atoms are placed geometrically (C–H = 0.93–0.96 Å) .
- Validation : Check for R-factor convergence (<0.05) and ADPs using PLATON to detect disorder or twinning .
Case Study : A related imidazole derivative showed a dihedral angle of 12.65° between the fluorophenyl and imidazole rings, confirmed via SC-XRD .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Q. Table: Key NMR Signals
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Imidazole C2-H | 7.55 (s, 1H) | 137.2 |
| 4-Fluorophenyl | 7.32–7.18 (m, 4H) | 162.1 (d, J = 245 Hz, C-F) |
How can researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:
- Standardized assays : Use CLSI M27/M38 guidelines for antifungal activity, including MIC determination against Candida albicans .
- Control compounds : Compare with fluconazole or clotrimazole to benchmark potency .
- SAR analysis : Modify the 4-fluorophenyl moiety; e.g., replacing it with a trichlorophenyl group increased activity in a related imidazole derivative (MIC₉₀ = 2 µg/mL vs. 8 µg/mL) .
What computational methods predict the binding affinity of this compound with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. For example:
- Target : Lanosterol 14α-demethylase (CYP51).
- Docking parameters : Grid box centered on heme iron (20 ų), Lamarckian GA, 50 runs .
- Results : The 4-fluorophenyl group forms π-π stacking with Phe228, while the methoxy oxygen hydrogen-bonds to Tyr132 .
Validation : Compare docking scores (ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .
How is HPLC used to assess the purity of this compound?
Basic Research Question
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.
- Detection : UV at 254 nm; retention time ~8.2 min .
- Validation : Linearity (R² > 0.999), LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL .
What strategies optimize reaction yields in large-scale synthesis?
Advanced Research Question
- Catalyst recycling : Immobilized Pd catalysts reduce metal leaching in coupling reactions .
- Flow chemistry : Continuous reactors (e.g., Corning AFR) enhance heat/mass transfer, achieving >90% yield at 100°C .
- DoE approach : A Plackett-Burman design identified temperature and solvent ratio as critical factors (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
